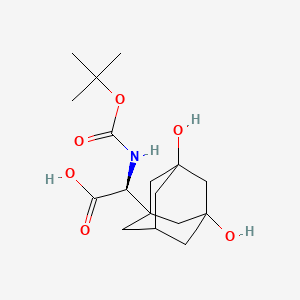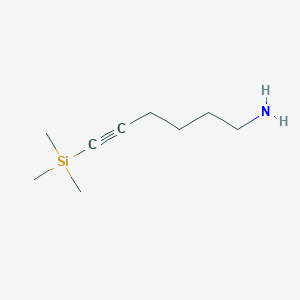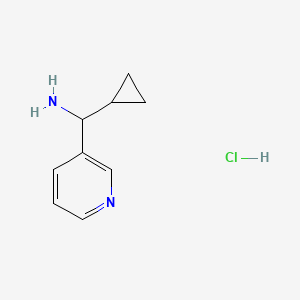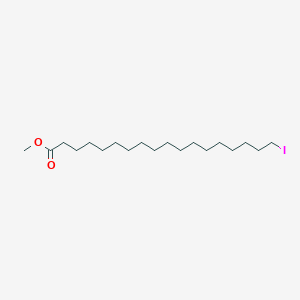
Methyl 18-iodooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 18-iodooctadecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is a derivative of octadecanoic acid (stearic acid) where an iodine atom is attached to the 18th carbon, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 18-iodooctadecanoate can be synthesized through the iodination of methyl stearate. The typical synthetic route involves the following steps:
Iodination: Methyl stearate is reacted with iodine in the presence of a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of methyl stearate are iodinated using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 18-iodooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., ether) under reflux conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents at elevated temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., methyl 18-aminooctadecanoate).
Reduction: Methyl stearate.
Oxidation: Methyl 18-oxooctadecanoate.
Scientific Research Applications
Methyl 18-iodooctadecanoate has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic transformations.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: Utilized in the preparation of functionalized materials and surface modifications.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 18-iodooctadecanoate depends on its chemical reactivity and interactions with other molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. In biological systems, the ester group can be hydrolyzed to release the corresponding fatty acid, which can then interact with cellular components and pathways.
Comparison with Similar Compounds
Methyl 18-iodooctadecanoate can be compared with other iodinated fatty acid esters such as:
Methyl 16-iodohexadecanoate: Similar structure but with iodine at the 16th carbon.
Methyl 12-iodododecanoate: Iodine at the 12th carbon, shorter carbon chain.
Methyl 10-iododecanoate: Iodine at the 10th carbon, even shorter carbon chain.
Uniqueness
This compound is unique due to the position of the iodine atom at the 18th carbon, which can influence its reactivity and interactions compared to other iodinated fatty acid esters. This positional difference can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.
Properties
Molecular Formula |
C19H37IO2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 18-iodooctadecanoate |
InChI |
InChI=1S/C19H37IO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI Key |
LWYDCLXTPYNVFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)

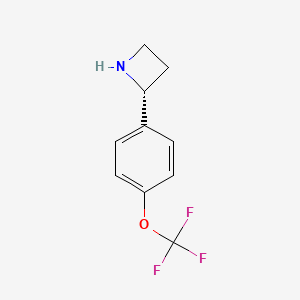

![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)


